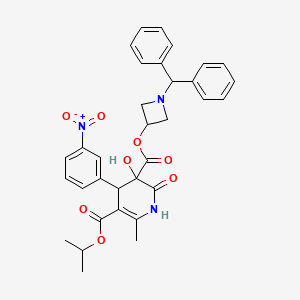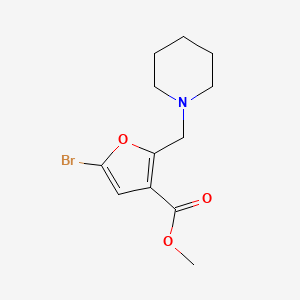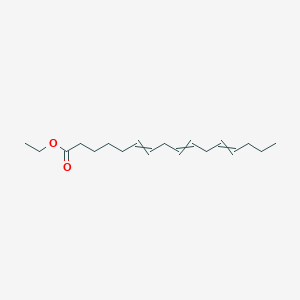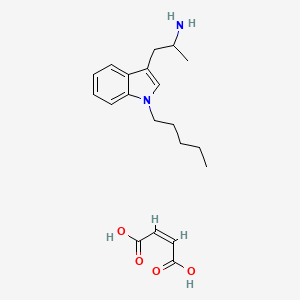
Desamino-hydroyketo Azelnidipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desamino-hydroxyketo Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. Desamino-hydroxyketo Azelnidipine retains the core structure of Azelnidipine but with specific modifications that may alter its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desamino-hydroxyketo Azelnidipine involves multiple steps, starting from the core dihydropyridine structure. The process typically includes:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Hydroxylation and Ketone Formation: Hydroxylation is carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide. The ketone group is introduced through oxidation reactions using reagents like potassium permanganate.
Desamination: The amino group is removed through a deamination reaction, often using nitrous acid or other deaminating agents.
Industrial Production Methods
Industrial production of Desamino-hydroxyketo Azelnidipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Desamino-hydroxyketo Azelnidipine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the hydroxyl or ketone groups.
Aplicaciones Científicas De Investigación
Desamino-hydroxyketo Azelnidipine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
Desamino-hydroxyketo Azelnidipine exerts its effects by inhibiting the trans-membrane calcium influx through voltage-dependent calcium channels in smooth muscle cells of the vascular walls. This inhibition leads to the relaxation of vascular smooth muscles, resulting in decreased blood pressure. The compound specifically targets L-type calcium channels, which are crucial for muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another member of the dihydropyridine class with antihypertensive properties.
Uniqueness
Desamino-hydroxyketo Azelnidipine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. These modifications can potentially lead to differences in efficacy, side effects, and overall therapeutic profile.
Propiedades
Fórmula molecular |
C33H33N3O8 |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-20(2)43-30(37)27-21(3)34-31(38)33(40,28(27)24-15-10-16-25(17-24)36(41)42)32(39)44-26-18-35(19-26)29(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28-29,40H,18-19H2,1-3H3,(H,34,38) |
Clave InChI |
USZXGLMHSWSDDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(C(=O)N1)(C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)

![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)

![[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B13439903.png)
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)

![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)

